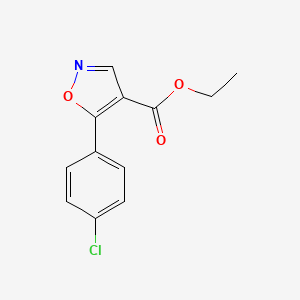
Ethyl 5-(4-chlorophenyl)-1,2-oxazole-4-carboxylate
Cat. No. B1628648
Key on ui cas rn:
76344-83-7
M. Wt: 251.66 g/mol
InChI Key: YHEFFAMWMYTAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04243406
Procedure details


The procedure of Example 15 was employed utilizing ethyl-2-(4'-chlorobenzoyl)-3-dimethylaminopropenoate in lieu of ethyl-2-benzoyl-3-dimethylaminopropenoate to yield ethyl-5-(4'-chlorophenyl)-4-isoxazolecarboxylate (3.7 g.; 49% yield) having a melting point of 58°-60° C. and the following analysis:
Name
ethyl-2-(4'-chlorobenzoyl)-3-dimethylaminopropenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Yield
49%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:19])[C:5]([C:10](=[O:18])[C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=1)=[CH:6][N:7](C)C)[CH3:2].C(OC(=O)C(C(=O)C1C=CC=CC=1)=CN(C)C)C>>[CH2:1]([O:3][C:4]([C:5]1[CH:6]=[N:7][O:18][C:10]=1[C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=1)=[O:19])[CH3:2]
|
Inputs


Step One
|
Name
|
ethyl-2-(4'-chlorobenzoyl)-3-dimethylaminopropenoate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(=CN(C)C)C(C1=CC=C(C=C1)Cl)=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(=CN(C)C)C(C1=CC=CC=C1)=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1C=NOC1C1=CC=C(C=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.7 g | |
| YIELD: PERCENTYIELD | 49% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
